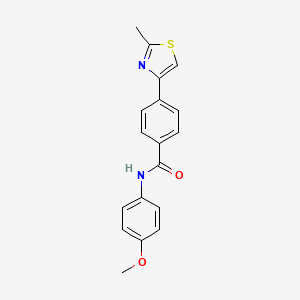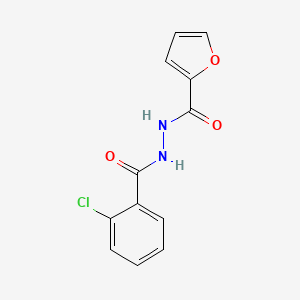![molecular formula C18H20ClNOS B5885458 3-[(4-chlorophenyl)thio]-N-(2-isopropylphenyl)propanamide](/img/structure/B5885458.png)
3-[(4-chlorophenyl)thio]-N-(2-isopropylphenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(4-chlorophenyl)thio]-N-(2-isopropylphenyl)propanamide, commonly known as CP-47,497, is a synthetic cannabinoid that acts as a potent agonist of the cannabinoid receptors. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, pharmacology, and neuroscience.
作用机制
CP-47,497 acts as a potent agonist of the cannabinoid receptors, specifically CB1 and CB2 receptors. It binds to these receptors and activates them, leading to a cascade of downstream signaling events. This activation results in various physiological and biochemical effects, including modulation of neurotransmitter release, inhibition of adenylyl cyclase activity, and activation of mitogen-activated protein kinases.
Biochemical and Physiological Effects
CP-47,497 has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate. It also inhibits the release of pro-inflammatory cytokines and chemokines, leading to its anti-inflammatory effects.
实验室实验的优点和局限性
CP-47,497 has several advantages as a tool compound for scientific research. It is highly potent and selective, allowing for precise modulation of the cannabinoid receptors. It is also stable and easy to handle, making it a suitable compound for in vitro and in vivo experiments.
However, CP-47,497 also has some limitations. It has a short half-life and is rapidly metabolized in vivo, limiting its use in long-term experiments. It is also highly lipophilic, making it difficult to dissolve in aqueous solutions.
未来方向
There are several future directions for research on CP-47,497. One area of interest is the development of novel synthetic cannabinoids with improved pharmacological properties, such as increased potency, selectivity, and stability. Another area of interest is the investigation of the therapeutic potential of CP-47,497 and other synthetic cannabinoids in various disease models. Finally, there is a need for further research on the mechanisms underlying the biochemical and physiological effects of CP-47,497, which could lead to the development of new therapeutic targets for various diseases.
Conclusion
In conclusion, CP-47,497 is a synthetic cannabinoid with significant potential for scientific research and therapeutic applications. Its highly potent and selective activity at the cannabinoid receptors makes it a valuable tool compound for studying the endocannabinoid system and its role in various physiological processes. Further research on CP-47,497 and other synthetic cannabinoids could lead to the development of novel therapeutic interventions for various diseases.
合成方法
CP-47,497 is synthesized through a multi-step process that involves the reaction of 4-chlorothiophenol with 2-isopropylphenyl magnesium bromide, followed by the reaction of the resulting compound with 3-bromopropionyl chloride. The final product is obtained through a series of purification steps, including chromatography and recrystallization.
科学研究应用
CP-47,497 has been extensively studied for its potential applications in various scientific fields. In pharmacology, this compound is used as a tool compound to study the cannabinoid receptors and their signaling pathways. It has also been used to investigate the effects of cannabinoids on neuronal function, synaptic plasticity, and neuroinflammation.
In medicine, CP-47,497 has been studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in animal models of various diseases, including multiple sclerosis, Parkinson's disease, and Alzheimer's disease.
属性
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-(2-propan-2-ylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNOS/c1-13(2)16-5-3-4-6-17(16)20-18(21)11-12-22-15-9-7-14(19)8-10-15/h3-10,13H,11-12H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBCLSCOTKRBFLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)CCSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-chlorophenyl)sulfanyl]-N-[2-(propan-2-yl)phenyl]propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclopentyl-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide](/img/structure/B5885376.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine](/img/structure/B5885388.png)
![4-allyl-5-{[(4-fluorobenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B5885400.png)

![3-chloro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5885426.png)
![N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]isonicotinamide](/img/structure/B5885431.png)

![4-{[(4-chlorophenyl)acetyl]amino}benzamide](/img/structure/B5885447.png)



![({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonothioyl}thio)acetic acid](/img/structure/B5885492.png)
![2-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B5885495.png)